N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Profiling and Receptor Antagonism
N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride, through its analogues, has been implicated in pharmacological studies focusing on receptor antagonism. For example, WAY-100635, an analogue, is a selective silent 5-HT1A receptor antagonist, showcasing high affinity and selectivity towards the 5-HT1A receptor. This compound has been used extensively to study 5-HT1A receptor functions, displacing specific binding of the 5-HT1A radioligand with high selectivity relative to other receptor subtypes. Such compounds serve as standard antagonists in research related to serotonin receptors, offering insights into receptor functions and potential therapeutic applications (Forster et al., 1995).
Nootropic Agents and Synthesis Studies
Research on the synthesis of compounds related to this compound has led to the identification of potential nootropic agents. One study involved the transformation of specific intermediates into carboxamides, exploring their potential for nootropic activity. Such synthetic efforts contribute to the broader search for compounds with cognitive-enhancing properties, highlighting the chemical versatility and potential therapeutic uses of derivatives (Valenta et al., 1994).
Antitumor Activities and DNA Damage Studies
Another area of application involves the study of antitumor drugs and their structural analogs, such as DACA and its derivatives. These compounds have been evaluated for their ability to inhibit RNA synthesis and induce topoisomerase II-mediated DNA lesions, offering insights into cell-killing activity and drug transport through cell membranes. This research sheds light on the mechanisms of action of acridine-4-carboxamides and their potential as antitumor agents (Pastwa et al., 1998).
Herbicide Impact Studies
Furthermore, studies on the effects of certain herbicides on photochemical reactions in chloroplasts also utilize compounds structurally related to this compound. These studies examine the impact of herbicides like atrazine on electron transport and photosynthesis, contributing to our understanding of herbicide action mechanisms and environmental impacts (Brewer et al., 1979).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that anti-tubercular agents typically work by inhibiting the growth of mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical Pathways
Anti-tubercular agents generally interfere with the biochemical pathways of mycobacterium tuberculosis, disrupting its metabolism and inhibiting its growth .
Properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.ClH/c1-14-2-6-16(7-3-14)24(22,23)20-12-10-19(11-13-20)9-8-18-17(21)15-4-5-15;/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,18,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKMCCSDUGOBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.